5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one
Description
5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one is a compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring.
Properties
IUPAC Name |
5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O/c1-11-15(12-6-3-2-4-7-12)16(23)22(21-11)14-9-5-8-13(10-14)17(18,19)20/h2-10,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRMLTMTUHZVIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one typically involves the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions. The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyltrimethylsilane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to enhance yield and purity. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles and dihydropyrazoles, which can have different functional groups attached to the phenyl and pyrazole rings .
Scientific Research Applications
5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Mechanism of Action
The mechanism of action of 5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A well-known antidepressant with a trifluoromethyl group.
Celecoxib: An anti-inflammatory drug containing a trifluoromethyl group.
Bicalutamide: An antiandrogen used in the treatment of prostate cancer.
Uniqueness
5-methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both phenyl and trifluoromethyl groups enhances its stability and potential for diverse applications .
Biological Activity
5-Methyl-4-phenyl-2-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-one, a member of the pyrazole family, has garnered attention in medicinal chemistry for its diverse biological activities. This compound is characterized by a trifluoromethyl group, which enhances its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, particularly against Gram-positive bacteria.
Key Findings:
- Activity Against Staphylococcus aureus: The compound demonstrated significant antibacterial activity with a low minimum inhibitory concentration (MIC), effective in inhibiting growth and biofilm formation in Staphylococcus aureus. It showed a bactericidal effect against stationary phase cells, indicating its potential as a treatment for persistent infections .
- Toxicity Assessment: In vivo studies indicated no harmful effects at doses up to 50 mg/kg, suggesting a favorable safety profile for further development .
Anticancer Properties
The anticancer activity of pyrazole derivatives has been explored extensively, with promising results.
Case Study:
- A study identified that certain derivatives of pyrazoles exhibited IC50 values in the low micromolar range against various cancer cell lines. Specifically, one compound was noted for its ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for developing new anticancer therapies targeting microtubule dynamics .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been investigated.
Research Insights:
- The compound has been shown to inhibit TNF-alpha production in human monocytic cell lines, indicating its potential role in managing inflammatory conditions . Additionally, it demonstrated selective inhibition of pro-inflammatory cytokines in various models, showcasing its therapeutic promise in treating autoimmune diseases.
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
